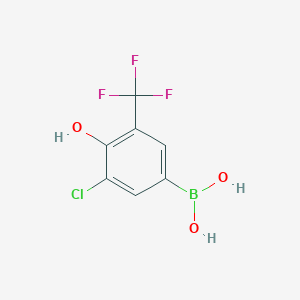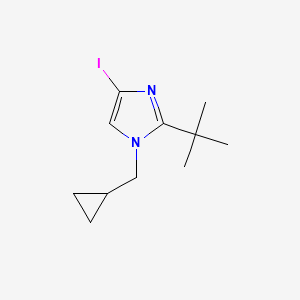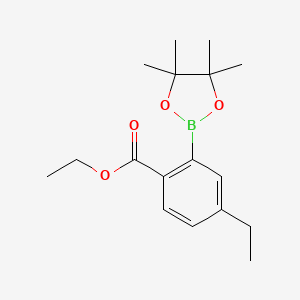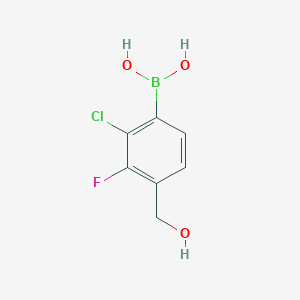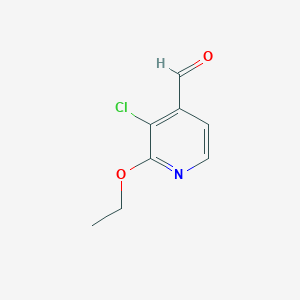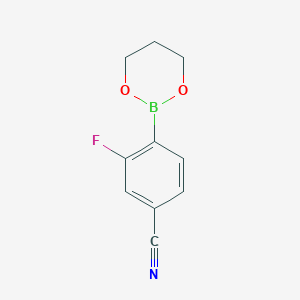
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzonitrile with a dioxaborinan-2-yl group at the 4-position and a fluorine atom at the 3-position. Benzonitriles are aromatic organic compounds containing a cyano functional group (-C≡N) attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction and Density Functional Theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of approximately 1.1 g/cm³, a boiling point of around 350.7°C, and a vapor pressure close to 0 mmHg at 25°C .作用機序
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, and to act as a catalyst in various chemical reactions. Additionally, it can act as an electron donor, allowing it to form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane is believed to have a number of biochemical and physiological effects. In laboratory experiments, it has been shown to increase the activity of enzymes, and to inhibit the activity of certain enzymes. Additionally, it has been shown to increase the activity of certain hormones, and to inhibit the activity of certain hormones.
実験室実験の利点と制限
The use of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is easily obtained from chemical suppliers. Additionally, it is relatively non-toxic, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. It is not very stable in the presence of water, and its reactivity can vary depending on the reaction conditions. Additionally, it is not very soluble in organic solvents, and can be difficult to work with in some cases.
将来の方向性
The use of 4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane in scientific research is expected to continue to grow in the future. Potential future directions for research include the development of new catalysts based on this compound, the use of this compound in the synthesis of complex molecules, and the use of this compound in the development of new pharmaceuticals. Additionally, research into the biochemical and physiological effects of this compound is expected to continue, as well as research into its potential applications in biotechnology. Furthermore, research into the potential toxicity of this compound is expected to continue in order to ensure its safe use in laboratory experiments.
合成法
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane is synthesized using a combination of reaction procedures, including a nucleophilic substitution reaction, a nucleophilic addition reaction, and a radical substitution reaction. The reaction begins with the formation of a boron-containing intermediate, which is then reacted with a nucleophile to form the final product. The reaction is typically carried out in a two-step process, with the first step being the formation of the boron-containing intermediate, and the second step being the reaction with the nucleophile.
科学的研究の応用
4-(1,3,2-Dioxaborinan-2-yl)-3-fluorobenzonitrileonitrile-2-dioxaborinane is used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it has been used as a reagent in the synthesis of chiral molecules, and as a catalyst in the synthesis of organic compounds.
Safety and Hazards
特性
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)-3-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BFNO2/c12-10-6-8(7-13)2-3-9(10)11-14-4-1-5-15-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVDMREVGCNKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=C(C=C(C=C2)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

